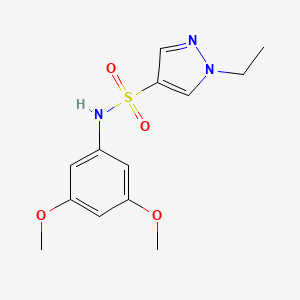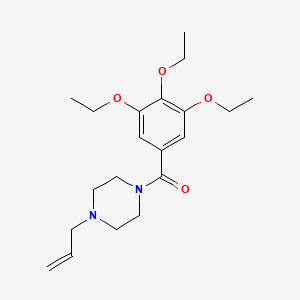![molecular formula C11H19N3OS B5499697 N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide](/img/structure/B5499697.png)
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide is not fully understood, but it is believed to involve a combination of effects on multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. This compound has been shown to enhance the function of NMDA receptors, which are involved in learning and memory, and to inhibit the activity of histamine receptors, which are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of oxidative stress and inflammation, and the enhancement of synaptic plasticity. This compound has also been shown to improve glucose metabolism and to reduce the accumulation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, this compound has a relatively short half-life, which can make it challenging to maintain consistent levels in the body.
Future Directions
There are several potential future directions for research on N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets for neurological and psychiatric disorders. Another area of focus could be on developing more potent and selective analogs of this compound, which could improve its efficacy and reduce potential side effects. Additionally, research could be conducted to explore the potential applications of this compound in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.
Synthesis Methods
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide can be synthesized through a multistep process that involves the reaction of 4,5-dimethyl-2-thiazolylamine with 3-bromopropylamine hydrobromide, followed by the reaction of the resulting intermediate with N-methylglycine. The final product is obtained through a purification process involving recrystallization and chromatography.
Scientific Research Applications
N~1~-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-N~2~-methylglycinamide has been studied for its potential therapeutic applications in Alzheimer's disease, Huntington's disease, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function, reduce neurodegeneration, and enhance synaptic plasticity. Clinical trials have also shown promising results, with this compound demonstrating improvements in cognitive function and activities of daily living in patients with Alzheimer's disease.
properties
IUPAC Name |
N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-5-9(14-10(15)6-12-4)11-13-7(2)8(3)16-11/h9,12H,5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVVFYQFMIMVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=C(S1)C)C)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylpentyl)-4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]morpholine](/img/structure/B5499615.png)
![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5499635.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499645.png)
![5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5499648.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylacetamide](/img/structure/B5499653.png)

![(1R*,2R*)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5499670.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5499671.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)

![2,5-dimethyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5499701.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5499702.png)
![5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499707.png)